4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid
CAS No.: 288851-44-5
Cat. No.: VC21276303
Molecular Formula: C13H22N2O5
Molecular Weight: 286.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 288851-44-5 |
---|---|
Molecular Formula | C13H22N2O5 |
Molecular Weight | 286.32 g/mol |
IUPAC Name | 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-8-6-14(7-9-15)10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,17,18) |
Standard InChI Key | ZLNADSVMXTWJPD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC(=O)O |
Introduction
Chemical Identity and Nomenclature
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid is precisely identified through various chemical identification systems. The compound is registered with CAS number 288851-44-5, which serves as its unique identifier in chemical databases and literature . Its molecular formula is C13H22N2O5, indicating the presence of 13 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .
This compound is known by several synonyms in scientific literature and commercial catalogs, providing flexibility in referencing:
Table 1.1: Chemical Identifiers and Synonyms
Parameter | Information |
---|---|
Primary Name | 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid |
CAS Number | 288851-44-5 |
Molecular Formula | C13H22N2O5 |
MDL Number | MFCD06409184 |
PubChem CID | 545895 |
IUPAC Name | 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid |
Synonyms | 1-Boc-4-(3-Carboxy-Propionyl)-Piperazine; 4-[4-(Tert-Butoxycarbonyl)Piperazin-1-Yl]-4-Oxobutanoic Acid; 4-(3-Carboxy-Propionyl)-Piperazine-1-Carboxylic Acid Tert-Butyl Ester; Buttpark 82\11-12 |
The IUPAC name provides the most systematic description of the molecular structure, while the other synonyms offer alternative conventions for referring to this compound in various research contexts . The standard InChI notation (InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-8-6-14(7-9-15)10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,17,18)) and SMILES representation (CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC(=O)O) further define its structural characteristics in machine-readable formats .
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid is essential for its proper handling, storage, and application in research and development settings.
Table 1.2: Physical and Chemical Properties
The compound features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group at one nitrogen atom and an oxobutanoic acid chain at the other nitrogen. This structural arrangement gives the molecule both basic and acidic sites, contributing to its chemical reactivity. The Boc protecting group is a common feature in organic synthesis, providing temporary protection for the nitrogen atom during multi-step reactions .
The carboxylic acid functional group at the end of the oxobutanoic acid chain contributes to the compound's acidic properties and enables various chemical transformations including esterification, amide formation, and other derivatizations. These reactive sites make the compound particularly useful as an intermediate in the synthesis of more complex molecules, especially those with pharmaceutical relevance.
When handling this compound, researchers should implement standard laboratory safety protocols, including the use of appropriate personal protective equipment such as gloves, safety glasses, and lab coats. Working in a well-ventilated area or under a fume hood is recommended to minimize inhalation risks. The compound should be stored in tightly sealed containers away from incompatible materials and protected from light and moisture .
Applications and Research Significance
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid has significant applications in various research domains, particularly in organic synthesis and pharmaceutical development.
Synthetic Applications
The compound serves as a valuable building block in the synthesis of more complex molecules due to its bifunctional nature. The presence of both a protected piperazine moiety and a carboxylic acid group allows for selective reactions at either end of the molecule. Some key synthetic applications include:
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Peptide coupling reactions through the carboxylic acid group
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Deprotection of the Boc group followed by further functionalization of the piperazine nitrogen
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Use as an intermediate in the synthesis of pharmaceutical compounds
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Structure-activity relationship studies in drug discovery programs
Comparative Analysis with Related Compounds
When comparing 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid with structurally similar compounds, some interesting patterns emerge. For instance, the related compound (4-Boc-piperazin-1-yl)-oxo-acetic acid (CAS: 788153-44-6) features a shorter carbon chain between the piperazine and the carboxylic acid group .
Table 1.4: Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight | Structural Difference |
---|---|---|---|
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid | C13H22N2O5 | 286.32 g/mol | Standard compound with 3-carbon spacer |
(4-Boc-piperazin-1-yl)-oxo-acetic acid | C11H18N2O5 | 258.27 g/mol | Shorter chain (1-carbon spacer) |
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid | C16H22N2O4 | 306.36 g/mol | Contains aromatic ring instead of aliphatic chain |
This structural diversity within the family of Boc-protected piperazine derivatives offers chemists a versatile toolkit for designing compounds with specific properties and reactivities .
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